molecular formula C16H12ClNO3S B2904706 (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 803703-33-5

(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2904706
CAS No.: 803703-33-5
M. Wt: 333.79
InChI Key: SIKWFYGKLRLLER-UHFFFAOYSA-N
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Description

“(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile” is an α,β-unsaturated acrylonitrile derivative featuring a sulfonyl group and methoxy-substituted aromatic rings. Its structure includes:

  • 4-chlorobenzenesulfonyl group: A strong electron-withdrawing substituent that enhances electrophilicity at the α,β-unsaturated nitrile core.
  • 4-methoxyphenyl group: An electron-donating substituent that modulates electronic properties and steric interactions.

Its design draws from chalcone-based frameworks (α,β-unsaturated ketones) known for inhibitory activity against enzymes like kinases or dehydrogenases .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKWFYGKLRLLER-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile is a nitrile derivative characterized by its unique structure, which includes a chlorobenzenesulfonyl group and a methoxyphenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16_{16}H12_{12}ClN\O3_{3}S
  • Molecular Weight : 335.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The sulfonyl group may enhance the compound's reactivity and ability to form covalent bonds with nucleophiles, potentially leading to inhibition or modulation of enzymatic activity.

Research Findings

  • Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar nitriles inhibited cell proliferation in breast cancer cells through apoptosis induction.
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored. Research indicates that sulfonamide derivatives can exhibit significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .
  • Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promise. For example, compounds with similar structural motifs have been identified as inhibitors of carbonic anhydrase, which plays a vital role in various physiological processes.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on the effects of various nitriles on MCF-7 breast cancer cells demonstrated that certain derivatives led to significant reductions in cell viability. The mechanism was attributed to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In vitro tests showed that compounds related to this compound exhibited notable antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness at low concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Enzyme InhibitionInhibits carbonic anhydrase

Table 2: Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 (µM)
This compoundAnticancer15
SulfanilamideAntimicrobial20
AcetazolamideEnzyme Inhibition10

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related α,β-unsaturated acrylonitriles and chalcone derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorobenzenesulfonyl group in the target compound enhances electrophilicity compared to compounds with methylsulfonyl (e.g., ) or non-sulfonyl substituents.

Biological Activity Trends :

  • Chalcone derivatives with bromo (2j, IC50 = 4.7 μM) or fluoro (2n, IC50 = 25.07 μM) substituents show higher potency than those with methoxy (2p, IC50 = 70.79 μM), suggesting electronegative groups enhance target binding .
  • The target compound’s sulfonyl group may mimic the ketone in chalcones (e.g., 2h, IC50 = 13.82 μM) but with altered steric and electronic profiles.

Physical Properties: The target compound’s predicted density (~1.2–1.3 g/cm³) aligns with analogs like (2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile (1.225 g/cm³, ) but is lower than derivatives with bulkier substituents (e.g., 1.345 g/cm³ in ) . Acidity (pKa): The 4-methoxyphenyl group likely raises the pKa (less acidic) compared to nitro- or chloro-substituted analogs (e.g., pKa = -2.85 in ) .

Table 2: Physicochemical Properties

Compound Name Molecular Weight Density (g/cm³) Predicted pKa
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile ~350 1.25–1.30 ~-1.0
(2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile () 268.74 1.225 -0.62
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile () 289.16 1.345 -2.85
(E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile () ~350 ~1.35 ~-3.5

Research Findings and Implications

  • Synthetic Utility: The compound’s synthesis likely follows routes similar to ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate (), leveraging condensation reactions with sulfonyl chlorides and aryl nitriles.
  • Crystallography : Molecular packing and π-π interactions, as seen in ’s acrylonitriles, could be studied to optimize solid-state properties for formulation.

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